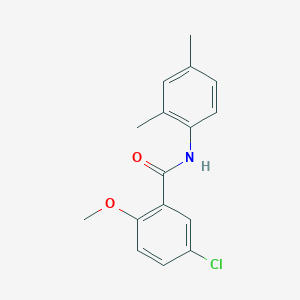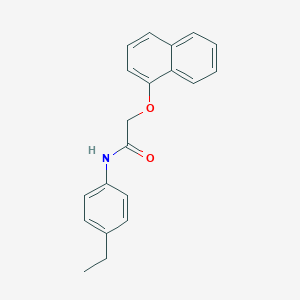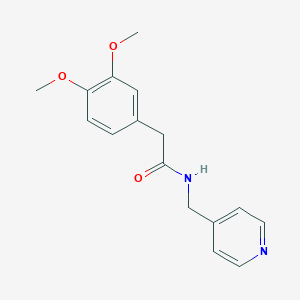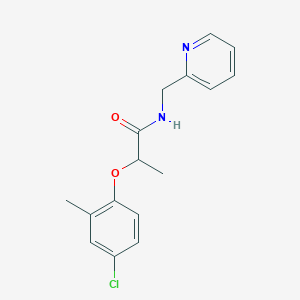
5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide, also known as Mecam, is a chemical compound that belongs to the class of benzamides. It is a synthetic compound that has been extensively studied due to its potential applications in scientific research. Mecam is known to have a wide range of biochemical and physiological effects, making it a valuable tool in various research fields.
Mécanisme D'action
5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide is known to act as a selective antagonist of the 5-HT2C receptor, which is a subtype of the serotonin receptor. It has been shown to modulate the activity of the serotonergic system, leading to its anxiolytic and antidepressant effects. 5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide has also been shown to modulate the activity of the dopaminergic system, which may contribute to its antinociceptive effects.
Biochemical and Physiological Effects:
5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behavior in animal models, increase locomotor activity, and decrease pain sensitivity. 5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide in lab experiments is its high selectivity for the 5-HT2C receptor, which allows for specific modulation of the serotonergic system. However, one limitation is that 5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide may have off-target effects on other receptors, which may complicate the interpretation of results.
Orientations Futures
For research on 5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide include investigating its potential therapeutic effects in humans, exploring its effects on other neurotransmitter systems, and investigating its potential as a tool for studying the mechanisms underlying anxiety, depression, and pain. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide and its potential limitations in research.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 2,4-dimethylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure 5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide.
Applications De Recherche Scientifique
5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide has been widely used in scientific research due to its potential applications in various fields such as neuroscience, pharmacology, and biochemistry. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential therapeutic agent for anxiety and depression. 5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide has also been shown to have antinociceptive effects, making it a potential candidate for pain management.
Propriétés
Formule moléculaire |
C16H16ClNO2 |
|---|---|
Poids moléculaire |
289.75 g/mol |
Nom IUPAC |
5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-10-4-6-14(11(2)8-10)18-16(19)13-9-12(17)5-7-15(13)20-3/h4-9H,1-3H3,(H,18,19) |
Clé InChI |
VXNBASAWSIRZLE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)C |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















